molecular formula C7H8O2S B1630688 Methyl benzenesulfinate CAS No. 670-98-4

Methyl benzenesulfinate

Cat. No. B1630688
CAS RN: 670-98-4
M. Wt: 156.2 g/mol
InChI Key: PSNSVDSRLUYDKF-UHFFFAOYSA-N
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Description

Methyl benzenesulfinate is an ester of aromatic sulfinic acid . It has a molecular weight of 156.20 .


Synthesis Analysis

Methyl benzenesulfinate can be synthesized from diphenyl disulfide, chloroform, and methanol . The reaction is carried out at the reflux temperature, and lead tetraacetate is added during the process . After the reaction, the mixture is cooled to room temperature, and water is added to decompose any excess lead tetraacetate . The yield of methyl benzenesulfinate is 62-68% .


Molecular Structure Analysis

The molecular formula of Methyl benzenesulfinate is C7H8O2S . The SMILES string representation is COS(=O)c1ccccc1 .


Chemical Reactions Analysis

Methyl benzenesulfinate reacts smoothly with thionyl chloride at room temperature to afford sulfinyl chloride and methyl chlorosulfonate .


Physical And Chemical Properties Analysis

Methyl benzenesulfinate has a boiling point of 79-83 °C/0.3 mmHg (lit.) and a density of 1.194 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.546 (lit.) .

Scientific Research Applications

Application 1: Synthesis of Symmetrical Disulfides

  • Summary of the Application: Methyl benzenesulfinate is used in the synthesis of symmetrical disulfides .

Application 2: C–S Bond Functionalization of Sulfones

  • Summary of the Application: Methyl benzenesulfinate is used in the functionalization of C–S bonds in sulfones . This is a part of a broader field of research involving the catalytic desulfitative functionalizations of sulfones.

Application 3: Synthesis of Heterocyclic Compounds

  • Summary of the Application: Methyl benzenesulfinate may be used in the synthesis of heterocyclic compounds, which play a vital role in medicinal chemistry .

Application 4: Synthesis of Sulfinyl Chloride and Methyl Chlorosulfonate

  • Summary of the Application: Methyl benzenesulfinate reacts smoothly with thionyl chloride at room temperature to afford sulfinyl chloride and methyl chlorosulfonate .
  • Methods of Application: The reaction is carried out in a three-necked, round-bottomed flask equipped with a sealed mechanical stirrer and a reflux condenser . The mixture is kept at the reflux temperature overnight (about 12 hours), after which the solvent is removed by distillation at atmospheric pressure .
  • Results or Outcomes: The yield of methyl benzenesulfinate is 48.6–53 g. (62–68%), b.p. 59–60° (0.04 mm.), 76–78° (0.45 mm.); n25D 1.5410–1.5428 .

Application 5: Genotoxic Impurity in Drug Substances

  • Summary of the Application: Methyl benzenesulfinate is a sulfonate ester which acts as a potential genotoxic impurity in drug substances .

Application 6: Synthesis of Parabens

  • Summary of the Application: Parabens or p-Hydroxybenzoates are derivatives of p-hydroxybenzoic acid and are used in industry, particularly in pharmaceutical, cosmetics and food, due to their appealing characteristic of acting as preservatives and antimicrobial compounds .

Safety And Hazards

Methyl benzenesulfinate is combustible and causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and used only in well-ventilated areas .

properties

IUPAC Name

methyl benzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-9-10(8)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNSVDSRLUYDKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00985823
Record name Methyl benzenesulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00985823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl benzenesulfinate

CAS RN

670-98-4
Record name Methyl benzenesulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00985823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL BENZENESULFINATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
159
Citations
R Awad, E Mallah, K Sweidan, A Al-Sheikh… - Journal of Chemical …, 2014 - academia.edu
… interested in the structure produced from the reaction of imidazolcarbene with 4-methylbenzenethiol, surprisingly, 1,3-diisopropyl-4, 5-dimethylimidazolium methyl benzenesulfinate was …
Number of citations: 1 www.academia.edu
JS Meek, JS Fowler - The Journal of Organic Chemistry, 1968 - ACS Publications
… Methyl benzenesulfinate and methyl p-toluenesulfinate are readily hydrolyzed by heating with water and in alkaline solution are rapidly and completely saponified.25 The hydrolysis of …
Number of citations: 97 pubs.acs.org
B Persson - Journal of Electroanalytical Chemistry and Interfacial …, 1977 - Elsevier
… with the results obtained for the two methyl benzenesulfinate esters in buffered aqueous solution. … We assume that methyl benzenesulfinate in DMF is reduced according to reaction (2), …
Number of citations: 1 www.sciencedirect.com
IB Douglass - The Journal of Organic Chemistry, 1965 - ACS Publications
Alkane-and arenesulfinateesters are made availablefor further study by a convenient new procedure. The synthesis involves converting a mercaptan, thiophenol, or disulfide to a sulfinyl …
Number of citations: 67 pubs.acs.org
BM Trost, JR Parquette - The Journal of Organic Chemistry, 1993 - ACS Publications
… Sulfinylation-dehydrosulfinylationwith methyl benzenesulfinate proceeds in lowyields. On the other hand, the protocol using methyl 2-pyridinesulfinate with cupric sulfate for the …
Number of citations: 40 pubs.acs.org
T Okuyama - Bulletin of the Chemical Society of Japan, 1996 - journal.csj.jp
… Methyl benzenesulfinate 1b was obtained as previously described." The carboxylic acids, salts and solid amines used for the buffer preparations were of the best grade commercially …
Number of citations: 5 www.journal.csj.jp
F Yuste, A Hernandez Linares… - The Journal of …, 2011 - ACS Publications
… We first studied the reactions of methyl benzenesulfinate 1a (1 equiv) with anisole (2 equiv) … Phenol is also activated enough to react with methyl benzenesulfinate. However, it yields a …
Number of citations: 55 pubs.acs.org
HF Herbrandson, RT Dickerson Jr… - Journal of the American …, 1956 - ACS Publications
… Methyl benzenesulfinate and methyl ^-toluenesulfinate, … Methyl Benzenesulfinate.—Benzenesulfinyl chloride9 (22.5 g.… as the methyl benzenesulfinate in a 91% yield. It had a bp of …
Number of citations: 36 pubs.acs.org
Y Li, F Zhu, Z Wang, XF Wu - Chemistry–An Asian Journal, 2016 - Wiley Online Library
… Our investigation started with methyl benzenesulfinate and cyclohexane as the model substrates at 140 C with iodine as the catalyst (Table 1). By optimizing the possible reaction …
Number of citations: 23 onlinelibrary.wiley.com
CC Zeng, CF Liu, J Zeng, RG Zhong - Journal of Electroanalytical Chemistry, 2007 - Elsevier
… ring, caffeic acid was oxidized to the corresponding o-benzoquinone which underwent further Michael-addition with sodium benzenesulfinate or sodium p-methyl benzenesulfinate to …
Number of citations: 33 www.sciencedirect.com

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